(4-Isobutoxy-phenyl)-acetic acid, methyl ester
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Overview
Description
Methyl 2-(4-isobutoxyphenyl)acetate is an organic compound with the molecular formula C13H18O3. It is a methyl ester derivative of 2-(4-isobutoxyphenyl)acetic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-isobutoxyphenyl)acetate typically involves the esterification of 2-(4-isobutoxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction can be represented as follows:
2-(4-isobutoxyphenyl)acetic acid+methanolacid catalystMethyl 2-(4-isobutoxyphenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of Methyl 2-(4-isobutoxyphenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-isobutoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(4-isobutoxyphenyl)acetic acid
Reduction: 2-(4-isobutoxyphenyl)ethanol
Substitution: Various substituted esters and amides
Scientific Research Applications
Methyl 2-(4-isobutoxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-isobutoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 2-(4-isobutoxyphenyl)acetic acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-isobutoxyphenyl)acetate
- Propyl 2-(4-isobutoxyphenyl)acetate
- Butyl 2-(4-isobutoxyphenyl)acetate
Uniqueness
Methyl 2-(4-isobutoxyphenyl)acetate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its ethyl, propyl, and butyl analogs, the methyl ester has a lower molecular weight and different solubility characteristics, making it suitable for specific applications in research and industry.
Properties
CAS No. |
61904-54-9 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 2-[4-(2-methylpropoxy)phenyl]acetate |
InChI |
InChI=1S/C13H18O3/c1-10(2)9-16-12-6-4-11(5-7-12)8-13(14)15-3/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
KCTOGAHDQAKXEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC(=O)OC |
Origin of Product |
United States |
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